3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with a unique structure that combines a piperidine ring, a phenylpropyl group, and a triazolothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the triazolothiadiazole core through cyclization reactions, followed by the introduction of the piperidinyl and phenylpropyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities to vitamin E.
Perfluorooctanoic acid (PFOA): A per- and polyfluoroalkyl substance (PFAS) with unique chemical properties.
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Uniqueness
Compared to these similar compounds, 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a versatile and valuable compound for scientific research and industrial applications.
Biological Activity
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. A notable investigation conducted by the National Cancer Institute evaluated various derivatives against 60 cancer cell lines. The findings indicated that certain derivatives exhibited significant antitumor activity across multiple cancer types including leukemia, lung, colon, and breast cancers .
Table 1: Anticancer Activity of Triazolo-Thiadiazole Derivatives
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
3-R-6-(4-methoxyphenyl) | Breast Cancer (MDA-MB-468) | 0.25 | |
3-R-6-(phenyl) | Non-Small Cell Lung Cancer | 0.30 | |
3-R-6-(ethyl) | Colon Cancer | 0.40 |
The mechanism by which these compounds exert their anticancer effects appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells. This is facilitated through interactions with specific cellular pathways and receptors.
Antimicrobial Activity
Triazolo-thiadiazoles have also been studied for their antimicrobial properties . Research indicates that these compounds demonstrate significant activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Enzyme Inhibition
Another area of interest is the inhibition of monoamine oxidase (MAO). Some derivatives have shown promising results as MAO-A inhibitors, which are relevant in treating depression and other mood disorders. For instance, compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity .
Case Study 1: Antitumor Efficacy
In a comprehensive study involving a series of triazolo-thiadiazole derivatives, researchers synthesized multiple analogs and assessed their efficacy against a panel of cancer cell lines. The results demonstrated that structural modifications significantly influenced their anticancer potency. Notably, substituents at the 3-position of the thiadiazole ring enhanced activity against breast cancer cell lines .
Case Study 2: MAO Inhibition
A separate investigation focused on the design and synthesis of triazolo-thiadiazole compounds as potential MAO inhibitors. The study revealed that certain structural features were critical for enhancing inhibitory activity, with some derivatives achieving IC50 values lower than 0.1 µM against MAO-A, marking them as potential candidates for further development in neuropharmacology .
Properties
Molecular Formula |
C18H23N5O2S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(1-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O2S2/c1-3-15(13-8-5-4-6-9-13)17-21-23-16(19-20-18(23)26-17)14-10-7-11-22(12-14)27(2,24)25/h4-6,8-9,14-15H,3,7,10-12H2,1-2H3 |
InChI Key |
PMDKNYLKQMYYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.